An In-depth Technical Guide to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS 82834-12-6): A Key Intermediate in Perindopril Synthesis
An In-depth Technical Guide to (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid (CAS 82834-12-6): A Key Intermediate in Perindopril Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of Perindopril Synthesis
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid, also known as N-[(S)-1-Carbethoxybutyl]-(S)-alanine, is a pivotal chiral intermediate in the synthesis of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. The stereochemical integrity of this molecule is paramount, as it directly influences the pharmacological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and its crucial role in the manufacturing of Perindopril, tailored for professionals in the field of pharmaceutical sciences.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this intermediate is the bedrock of its effective utilization in synthesis and quality control.
| Property | Value | Reference |
| CAS Number | 82834-12-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 145-150 °C | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |
| Synonyms | N-[(S)-1-Carbethoxybutyl]-(S)-alanine, Perindopril Impurity 13, Perindopril Intermediate 1 | [3][5][6] |
The Synthetic Pathway: Crafting a Chiral Keystone
The synthesis of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a critical step that establishes the required stereochemistry for Perindopril. Several synthetic strategies have been developed, primarily focusing on stereoselective reactions to ensure high diastereomeric purity.
One common approach involves the reductive amination of a keto-acid with an amino acid ester, followed by separation of the desired diastereomer. A representative synthetic scheme is outlined below.[7][8]
Figure 1: A generalized synthetic workflow for (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on principles described in the patent literature.[7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Reductive Amination
-
In a suitable hydrogenation reactor, dissolve L-alanine and ethyl 2-oxopentanoate in an appropriate solvent such as ethanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and maintain the reaction at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Upon reaction completion, carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture.
Step 2: Diastereomeric Resolution
-
The resolution of the (S,S) diastereomer from the (R,S) diastereomer is a critical step and can often be achieved through fractional crystallization.[7]
-
Dissolve the crude mixture in a suitable solvent system. The choice of solvent is crucial and may require empirical determination.
-
Induce crystallization by cooling, seeding, or addition of an anti-solvent.
-
Collect the crystalline solid, which should be enriched in the desired (S,S) diastereomer, by filtration.
-
The purity of the isolated solid should be assessed using chiral HPLC. Multiple recrystallizations may be necessary to achieve the desired diastereomeric excess.
The Crucial Role in Perindopril Synthesis
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid serves as a key building block that is coupled with another chiral intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, to form the backbone of Perindopril.
Figure 2: The role of the title compound in the synthesis of Perindopril.
The coupling reaction is typically a peptide bond formation, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[8] The stereochemical integrity of both intermediates must be maintained throughout this process to ensure the final product is the desired stereoisomer of Perindopril.
Analytical Characterization and Quality Control
Ensuring the purity and identity of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is critical for the quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and diastereomeric excess of the intermediate.
Illustrative HPLC Method Parameters:
| Parameter | Specification |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) for diastereomeric separation; C18 for purity analysis. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution. |
| Flow Rate | Typically 0.8 - 1.5 mL/min. |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. |
| Column Temperature | Controlled temperature (e.g., 25-40 °C) to ensure reproducibility. |
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Spectroscopic Methods
Spectroscopic techniques are essential for structural elucidation and confirmation of the intermediate's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carboxylic acid, ester, and amine groups.
Stability and Degradation
Forced degradation studies are crucial to understand the stability of the intermediate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11] This information is vital for determining appropriate storage and handling conditions and for developing stability-indicating analytical methods. Perindopril and its intermediates are known to be susceptible to hydrolysis and cyclization.[12]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed during handling and storage.
Summary of Safety Information:
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | [1][4] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. | [1][4] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [3][4] |
| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [1][2] |
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][13]
Conclusion: A Critical Component in Pharmaceutical Manufacturing
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design and synthesis. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist or researcher involved in the development and manufacturing of Perindopril. The information presented in this guide serves as a foundational resource to support these critical endeavors in the pharmaceutical industry.
References
- AK Scientific, Inc. Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.).
- Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in their Combined Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
- Guidechem. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine (CAS No. 82834-12-6) SDS.
- A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formul
- Combi-Blocks. (n.d.). Safety Data Sheet: (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid.
- Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace.
- Novel method for preparation of crystalline perindopril erbumine. (2005).
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
- Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bi. (2025).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(S)-1-Carbethoxy-1-butyl]-L-alanine.
- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (n.d.). Brieflands.
- Summary of forced degradation study results. (n.d.).
- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).
- Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method. (2023). International Journal of Life Science and Pharma Research.
- Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. (2023). Journal of the Iranian Chemical Society.
- Method for the synthesis of n-[(s)-1-carbethoxybutyl]-(s)-alanine and use thereof for the synthesis of perindopril. (2005).
- BOC Sciences. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid. (n.d.). PubChem.
- A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. (2014). Journal of the Serbian Chemical Society.
- Viana-Chemicals. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- ChemicalBook. (n.d.). N-[(S)-1-Carbethoxy-1-butyl]-(S)-alanine.
- NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE. (2009).
- (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid. (n.d.). PharmaCompass.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid. (n.d.). Oakwood Chemical.
- 1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid (CAS No: 82834-12-6)
- 82834-12-6|N-[(S)-1-Carbethoxy-1-butyl]-L-alanine. (n.d.). BLDpharm.
- 2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | CAS:82834-12-6. (n.d.).
- CAS No : 82834-12-6 | Product Name : N-[(S)-1-Carbethoxybutyl]-(S)-alanine. (n.d.).
- N-[1-(S)-Ethoxycarbonylbutyl]-(S)-alanine. (2024). ChemBK.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). Pharmaceutics.
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